molecular formula C9H19BrOSi B13210681 {[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane

{[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane

Cat. No.: B13210681
M. Wt: 251.24 g/mol
InChI Key: AISVQVXTOZPXCK-UHFFFAOYSA-N
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Description

{[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane is a chemical compound with the molecular formula C₉H₁₉BrOSi and a molecular weight of 251.24 g/mol . This compound is characterized by the presence of a bromomethyl group attached to an oxolane ring, which is further connected to a trimethylsilane group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of {[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane involves several steps. One common method includes the reaction of oxolane derivatives with bromomethyl reagents under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity .

Chemical Reactions Analysis

{[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

{[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of {[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane involves its ability to act as a reactive intermediate in various chemical reactions. The bromomethyl group is highly reactive and can form covalent bonds with other molecules, facilitating the formation of new chemical structures. The trimethylsilane group provides stability and can influence the reactivity of the compound .

Comparison with Similar Compounds

Similar compounds to {[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane include:

  • {[2-(Chloromethyl)oxolan-2-yl]methyl}trimethylsilane
  • {[2-(Iodomethyl)oxolan-2-yl]methyl}trimethylsilane
  • {[2-(Hydroxymethyl)oxolan-2-yl]methyl}trimethylsilane

These compounds share similar structural features but differ in the halogen or functional group attached to the oxolane ring. The uniqueness of this compound lies in its specific reactivity due to the presence of the bromomethyl group, which can undergo unique substitution and coupling reactions .

Properties

Molecular Formula

C9H19BrOSi

Molecular Weight

251.24 g/mol

IUPAC Name

[2-(bromomethyl)oxolan-2-yl]methyl-trimethylsilane

InChI

InChI=1S/C9H19BrOSi/c1-12(2,3)8-9(7-10)5-4-6-11-9/h4-8H2,1-3H3

InChI Key

AISVQVXTOZPXCK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1(CCCO1)CBr

Origin of Product

United States

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